Cas no 2229021-45-6 (tert-butyl 2-3-(aminomethyl)-2,2-dimethylcyclopropylpyrrolidine-1-carboxylate)

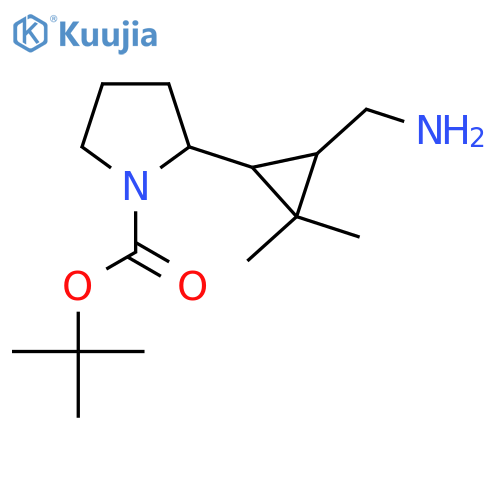

2229021-45-6 structure

商品名:tert-butyl 2-3-(aminomethyl)-2,2-dimethylcyclopropylpyrrolidine-1-carboxylate

tert-butyl 2-3-(aminomethyl)-2,2-dimethylcyclopropylpyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 2-3-(aminomethyl)-2,2-dimethylcyclopropylpyrrolidine-1-carboxylate

- 2229021-45-6

- tert-butyl 2-[3-(aminomethyl)-2,2-dimethylcyclopropyl]pyrrolidine-1-carboxylate

- EN300-1898847

-

- インチ: 1S/C15H28N2O2/c1-14(2,3)19-13(18)17-8-6-7-11(17)12-10(9-16)15(12,4)5/h10-12H,6-9,16H2,1-5H3

- InChIKey: HEEGAYHAVBYBIU-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(N1CCCC1C1C(CN)C1(C)C)=O

計算された属性

- せいみつぶんしりょう: 268.215078140g/mol

- どういたいしつりょう: 268.215078140g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 360

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 55.6Ų

tert-butyl 2-3-(aminomethyl)-2,2-dimethylcyclopropylpyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1898847-2.5g |

tert-butyl 2-[3-(aminomethyl)-2,2-dimethylcyclopropyl]pyrrolidine-1-carboxylate |

2229021-45-6 | 2.5g |

$2548.0 | 2023-09-18 | ||

| Enamine | EN300-1898847-1.0g |

tert-butyl 2-[3-(aminomethyl)-2,2-dimethylcyclopropyl]pyrrolidine-1-carboxylate |

2229021-45-6 | 1g |

$1299.0 | 2023-06-02 | ||

| Enamine | EN300-1898847-1g |

tert-butyl 2-[3-(aminomethyl)-2,2-dimethylcyclopropyl]pyrrolidine-1-carboxylate |

2229021-45-6 | 1g |

$1299.0 | 2023-09-18 | ||

| Enamine | EN300-1898847-5.0g |

tert-butyl 2-[3-(aminomethyl)-2,2-dimethylcyclopropyl]pyrrolidine-1-carboxylate |

2229021-45-6 | 5g |

$3770.0 | 2023-06-02 | ||

| Enamine | EN300-1898847-0.05g |

tert-butyl 2-[3-(aminomethyl)-2,2-dimethylcyclopropyl]pyrrolidine-1-carboxylate |

2229021-45-6 | 0.05g |

$1091.0 | 2023-09-18 | ||

| Enamine | EN300-1898847-10.0g |

tert-butyl 2-[3-(aminomethyl)-2,2-dimethylcyclopropyl]pyrrolidine-1-carboxylate |

2229021-45-6 | 10g |

$5590.0 | 2023-06-02 | ||

| Enamine | EN300-1898847-0.25g |

tert-butyl 2-[3-(aminomethyl)-2,2-dimethylcyclopropyl]pyrrolidine-1-carboxylate |

2229021-45-6 | 0.25g |

$1196.0 | 2023-09-18 | ||

| Enamine | EN300-1898847-5g |

tert-butyl 2-[3-(aminomethyl)-2,2-dimethylcyclopropyl]pyrrolidine-1-carboxylate |

2229021-45-6 | 5g |

$3770.0 | 2023-09-18 | ||

| Enamine | EN300-1898847-0.5g |

tert-butyl 2-[3-(aminomethyl)-2,2-dimethylcyclopropyl]pyrrolidine-1-carboxylate |

2229021-45-6 | 0.5g |

$1247.0 | 2023-09-18 | ||

| Enamine | EN300-1898847-0.1g |

tert-butyl 2-[3-(aminomethyl)-2,2-dimethylcyclopropyl]pyrrolidine-1-carboxylate |

2229021-45-6 | 0.1g |

$1144.0 | 2023-09-18 |

tert-butyl 2-3-(aminomethyl)-2,2-dimethylcyclopropylpyrrolidine-1-carboxylate 関連文献

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

2229021-45-6 (tert-butyl 2-3-(aminomethyl)-2,2-dimethylcyclopropylpyrrolidine-1-carboxylate) 関連製品

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量